8-Methyloctadec-7-en-5-ol

Lipophilicity Physicochemical profiling Membrane permeability

8-Methyloctadec-7-en-5-ol (CAS 917883-10-4) is a C19 long-chain fatty alcohol characterized by a (7Z)-configured double bond and an 8-methyl branch point, placing it within the broader class of methyl-branched octadecenols. Computed physicochemical descriptors include a molecular weight of 282.5 g/mol, an XLogP3 of 8.1 indicating high lipophilicity, a topological polar surface area of 20.2 Ų, and one hydrogen bond donor.

Molecular Formula C19H38O
Molecular Weight 282.5 g/mol
CAS No. 917883-10-4
Cat. No. B14177835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyloctadec-7-en-5-ol
CAS917883-10-4
Molecular FormulaC19H38O
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=CCC(CCCC)O)C
InChIInChI=1S/C19H38O/c1-4-6-8-9-10-11-12-13-14-18(3)16-17-19(20)15-7-5-2/h16,19-20H,4-15,17H2,1-3H3
InChIKeyWEYPBEGKZDAFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyloctadec-7-en-5-ol (CAS 917883-10-4): Structural Identity and Procurement Baseline for a C19 Methyl-Branched Fatty Alcohol


8-Methyloctadec-7-en-5-ol (CAS 917883-10-4) is a C19 long-chain fatty alcohol characterized by a (7Z)-configured double bond and an 8-methyl branch point, placing it within the broader class of methyl-branched octadecenols. Computed physicochemical descriptors include a molecular weight of 282.5 g/mol, an XLogP3 of 8.1 indicating high lipophilicity, a topological polar surface area of 20.2 Ų, and one hydrogen bond donor [1]. The compound is catalogued under PubChem CID 71428198 and DSSTox Substance ID DTXSID00846925 [1] . Its structural IUPAC name is 8-methyloctadec-7-en-5-ol, with an alternative systematic name of 7-Octadecen-5-ol, 8-methyl-, (7Z)-, confirming the Z-geometry of the olefin .

Procurement Risk Alert for 8-Methyloctadec-7-en-5-ol: Why In-Class Substitution Without Comparative Data Is Unsafe


8-Methyloctadec-7-en-5-ol cannot be casually interchanged with other C18 or C19 fatty alcohols, methyl-branched octadecenes, or unbranched octadecenols. The compound's structural uniqueness—the combination of a (7Z)-double bond, an internal 5-hydroxy group, and an 8-methyl branch—is distinct from common analogs such as oleyl alcohol ((9Z)-octadecen-1-ol), which lacks methyl branching and positions the hydroxyl at C-1 [1], and (Z)-2-methyloctadec-7-ene, which is a known gypsy moth pheromone antagonist [2] but is a hydrocarbon lacking the hydroxyl group entirely. High-quality differential evidence from controlled comparative studies is, however, absent in the public domain. In the absence of head-to-head biological activity data, receptor-binding assays, or field trial results for 8-methyloctadec-7-en-5-ol relative to named comparators, procurement decisions must rely on structural rationale and computed properties rather than empirically validated superiority.

Quantitative Differentiation Evidence for 8-Methyloctadec-7-en-5-ol: Measurable Physicochemical and Structural Comparisons


LogP-Based Lipophilicity Comparison: 8-Methyloctadec-7-en-5-ol vs. Oleyl Alcohol

The computed octanol-water partition coefficient (XLogP3) of 8-methyloctadec-7-en-5-ol is 8.1, indicating extreme lipophilicity [1]. This value is approximately 1.5 log units higher than that of the unbranched C18 analog oleyl alcohol ((9Z)-octadecen-1-ol), which has a computed XLogP3 of 6.6 [2]. The higher logP arises from the combination of the additional methyl branch, the internalized hydroxyl position (C-5 vs. C-1), and the longer C19 backbone.

Lipophilicity Physicochemical profiling Membrane permeability

Topological Polar Surface Area (TPSA): Internal vs. Terminal Hydroxyl Positioning

The topological polar surface area (TPSA) of 8-methyloctadec-7-en-5-ol is computed as 20.2 Ų [1], a value characteristic of a single aliphatic hydroxyl group located deep within a hydrophobic chain. This TPSA is identical (within rounding) to that of terminal-chain fatty alcohols such as oleyl alcohol (TPSA = 20.2 Ų) [2], confirming that the hydroxyl group contributes the same polar surface regardless of its position along the chain.

Molecular descriptor Polarity Chromatographic retention

Molecular Weight and Rotatable Bond Profile: Impact on Volatility and GC Behavior

8-Methyloctadec-7-en-5-ol possesses a molecular weight of 282.5 g/mol [1] and 14 rotatable bonds [1], compared to 268.5 g/mol and 15 rotatable bonds for the C18 analog oleyl alcohol [2]. The extra methyl group increases molecular weight by approximately 14 Da while reducing the rotatable bond count by one, reflecting the branched architecture.

Volatility Gas chromatography Molecular descriptor

Hydrogen Bond Donor Count and Chemical Reactivity Profile: Oxidation Susceptibility

8-Methyloctadec-7-en-5-ol contains one hydrogen bond donor (the C-5 hydroxyl group) [1] and one hydrogen bond acceptor. This monofunctional alcohol profile contrasts with diol or epoxide-containing analogs such as disparlure ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane), which has zero hydrogen bond donors and two acceptors (the epoxide oxygen) [2]. The hydroxyl group in 8-methyloctadec-7-en-5-ol renders it susceptible to oxidation to a ketone under standard conditions, whereas disparlure is susceptible to acid-catalyzed epoxide ring-opening.

Chemical stability Synthetic intermediate Functional group reactivity

Evidence-Supported Application Scenarios for 8-Methyloctadec-7-en-5-ol Procurement


Specialized Semiochemical Research Probe: Olfactory Receptor Structure-Activity Studies

The unique combination of an internal allylic alcohol motif with an 8-methyl branch on a C19 chain makes 8-methyloctadec-7-en-5-ol a structurally precise tool for probing odorant-binding protein (OBP) and olfactory receptor (OR) specificity in Lepidoptera [1]. Its computed high logP of 8.1 suggests that, relative to more polar pheromone alcohols, this compound will partition differently into the hydrophobic binding pockets of PBPs (pheromone-binding proteins), making it valuable for negative-control or selectivity experiments where the goal is to delineate the structural requirements for receptor activation versus antagonism.

Quantitative Structure-Retention Relationship (QSRR) Calibrant for Branched Fatty Alcohols

With a molecular weight of 282.5 g/mol and a predicted logP of 8.1 [1], 8-methyloctadec-7-en-5-ol occupies a specific region of the chemical property space that is poorly represented by commercially available GC standards. Its use as a calibrant in gas chromatographic method development for complex semiochemical blends allows laboratories to empirically determine the retention behavior of internal, methyl-branched octadecenols, a class of compounds increasingly identified in insect gland extracts .

Synthetic Intermediate for Asymmetric Pheromone Analogs

The internal secondary alcohol at C-5 provides a stereogenic center (undefined stereochemistry in the commercially available racemic form) that can be exploited enantioselectively. The compound serves as a chiral-pool-adjacent building block for synthesizing non-natural pheromone analogs bearing an internal oxygen functionality. The Z-olefin at C-7 and the 8-methyl branch offer two additional points of structural diversification (cross-metathesis, hydroboration, epoxidation) that are not simultaneously available on simpler octadecen-1-ol scaffolds [1].

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